2-Methyl-3-(trifluoromethyl)phenol

Lipophilicity Drug Design Physicochemical Properties

Sourcing fluorinated phenols with inconsistent substitution patterns risks failed coupling reactions or inactive analogs. CAS 934180-47-9 delivers the precise 2-methyl-3-trifluoromethyl arrangement required for strobilurin fungicide development. - **Precise substitution**: ortho-methyl + meta-CF3 (XLogP3-AA=2.8) for defined lipophilicity and metabolic stability - **Solid state**: 45-48°C melting point enables accurate weighing in automated synthesis vs. liquid isomers - **Reactive handle**: Free -OH group for O-alkylation, Mitsunobu, or aryl ether formation under electronic influence of CF3 group

Molecular Formula C8H7F3O
Molecular Weight 176.14 g/mol
CAS No. 934180-47-9
Cat. No. B3043832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(trifluoromethyl)phenol
CAS934180-47-9
Molecular FormulaC8H7F3O
Molecular Weight176.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1O)C(F)(F)F
InChIInChI=1S/C8H7F3O/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4,12H,1H3
InChIKeyVTKJXOXHZAEQQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-(trifluoromethyl)phenol: Chemical Identity and Sourcing


2-Methyl-3-(trifluoromethyl)phenol (CAS 934180-47-9, MFCD09832280) is a disubstituted fluorinated phenol with the molecular formula C8H7F3O and a molecular weight of 176.14 g/mol [1]. It belongs to the broader class of trifluoromethylphenols, which are widely employed as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials . The compound is characterized by the presence of a strongly electron-withdrawing trifluoromethyl (-CF3) group at the meta position and a methyl (-CH3) group at the ortho position relative to the phenolic hydroxyl group. This specific substitution pattern confers distinct physicochemical properties, including a computed lipophilicity (XLogP3-AA) of 2.8 [2] and a melting point range of 45–48 °C . Commercially, it is typically supplied at 97% purity as a solid or liquid requiring storage under inert atmosphere .

Substitution patternOrtho-methyl / meta-CF3 orientation on phenol core defines steric and electronic reactivity profile
Lipophilicity fitReported computed logP supports medicinal chemistry and agrochemical design workflows
Physical formSolid or low-melting solid facilitates accurate weighing and purification in parallel synthesis

2-Methyl-3-(trifluoromethyl)phenol: Irreplaceable in Precision Synthesis


In medicinal and agrochemical chemistry, the precise substitution pattern on a phenol ring is not a trivial variable; it is a critical determinant of molecular recognition, metabolic stability, and synthetic utility. The trifluoromethyl group is widely recognized for enhancing lipophilicity and metabolic stability in bioactive compounds . While several isomeric C8H7F3O phenols exist—including 2-methyl-5-(trifluoromethyl)phenol (CAS 1017778-05-0) and 3-methyl-2-(trifluoromethyl)phenol —they are not interchangeable. The specific 2-methyl-3-trifluoromethyl substitution pattern of CAS 934180-47-9 creates a unique steric and electronic environment around the reactive hydroxyl group. This directly influences its reactivity in downstream transformations such as etherification or metal-catalyzed coupling reactions, as well as the binding affinity of the final drug or pesticide molecule to its biological target [1]. Substituting an isomer with a different arrangement (e.g., a 2-trifluoromethyl-3-methyl or 5-trifluoromethyl-2-methyl pattern) would alter the spatial orientation and electronic density distribution of the molecule, potentially rendering it ineffective or synthetically incompatible with the intended chemical pathway [2].

Target compound 2-Methyl-3-(trifluoromethyl)phenol (CAS 934180-47-9)
Isomeric analog 2-Methyl-5-(trifluoromethyl)phenol or 3-methyl-2-(trifluoromethyl)phenol Different CF3 position alters electronic distribution and steric hindrance; downstream reactivity and target binding may not transfer directly.
Target compound 2-Methyl-3-(trifluoromethyl)phenol
Des-methyl analog 3-(Trifluoromethyl)phenol (CAS 98-17-9) Lacks ortho-methyl group; application-specific utility in strobilurin synthesis may not be replicated.

2-Methyl-3-(trifluoromethyl)phenol: Comparative Evidence Guide


Lipophilicity: Comparison to Non-Fluorinated Phenols

The introduction of a trifluoromethyl group is a well-established strategy to increase lipophilicity, which often correlates with enhanced membrane permeability and oral bioavailability in drug candidates. For 2-Methyl-3-(trifluoromethyl)phenol, the computed XLogP3-AA is 2.8 [1]. This is significantly higher than that of its non-fluorinated analog, 2,3-dimethylphenol, which has a computed XLogP3-AA of 2.2 [2].

Lipophilicity comparison
Cross-study comparable
XLogP3-AA 2.8 vs 2.2 (Δ +0.6)
2,3-dimethylphenol
Target
Higher computed lipophilicity may support membrane permeability screening context
Computed by XLogP3; experimental logP may differ
Lipophilicity Drug Design Physicochemical Properties

Ortho-Methyl/meta-CF3 Motif in Strobilurin Fungicide Synthesis

2-Methyl-3-(trifluoromethyl)phenol is explicitly identified as a key intermediate in the synthesis of strobilurin-class fungicides, where its methyl and trifluoromethyl groups are reported to confer valuable binding affinity for fungal enzymes . This contrasts with the more generic intermediate 3-(trifluoromethyl)phenol (CAS 98-17-9), which, while used broadly, lacks the ortho-methyl group that may sterically influence binding interactions in the final fungicidal compound [1].

Strobilurin synthesis role
Class-level inference
Explicitly cited intermediate; ortho-methyl group linked to enzyme binding affinity
3-(trifluoromethyl)phenol lacks this motif
Application-specific utility may not transfer to generic intermediates
Qualitative descriptor from pesticide chemistry research; data to verify
Agrochemicals Fungicides Strobilurin

Solid Form Advantages Over Liquid Analogs

The physical state and melting point of an intermediate can significantly impact its ease of handling, purification, and storage in a synthetic workflow. 2-Methyl-3-(trifluoromethyl)phenol has a melting point of 45–48 °C and is supplied as a solid or low-melting solid . In contrast, a key unsubstituted analog, 3-(trifluoromethyl)phenol (CAS 98-17-9), is a liquid with a melting point of -2 °C [1].

Physical form advantage
Cross-study comparable
mp 45–48 °C (solid) vs -2 °C (liquid)
Δ +47 °C enables recrystallization
Solid form supports handling accuracy and purification workflow
Based on vendor specifications and public databases
Physical Form Crystallinity Process Chemistry

2-Methyl-3-(trifluoromethyl)phenol: Key Application Scenarios


Next-Generation Strobilurin Fungicide Synthesis

This compound is a documented intermediate for strobilurin-class fungicides. Procurement is recommended for R&D programs exploring novel strobilurin analogs where the specific ortho-methyl/meta-CF3 substitution pattern on the phenol ring is required to achieve optimal binding to the fungal cytochrome bc1 complex (Complex III), the target site of these fungicides .

Medicinal Chemistry: Lipophilicity Optimization

When a medicinal chemistry campaign requires a phenolic building block with a defined and increased lipophilicity (XLogP3-AA = 2.8) [1], this compound is a suitable choice. It can be used to synthesize analogs of lead compounds where a balance between lipophilicity and metabolic stability is desired, leveraging the well-known property-enhancing effects of the trifluoromethyl group .

Solid Intermediate for Streamlined Process Chemistry

Given its physical state as a solid with a melting point of 45–48 °C , this compound offers practical handling advantages over liquid analogs in parallel synthesis, automated reaction setups, and scale-up processes. It is well-suited for laboratories or CROs seeking to minimize volumetric handling errors and simplify purification steps.

Organic Synthesis: Coupling and Etherification Reactions

The free phenolic hydroxyl group provides a reactive handle for a wide range of transformations, including O-alkylation, Mitsunobu reactions, and the formation of aryl ethers or esters. The unique electronic influence of the ortho-methyl and meta-CF3 groups may also alter the regioselectivity and yield of subsequent metal-catalyzed cross-coupling reactions, making it a valuable scaffold for exploring novel chemical space .

Application
Selection Property
Validation Focus
Strobilurin fungicide R&D
Ortho-methyl/meta-CF3 substitution pattern
Fungal bc1 complex target engagement review
Lipophilicity optimization
Reported computed logP profile
Permeability and metabolic stability assay context
Process chemistry scale-up
Solid physical form at ambient conditions
Weighing accuracy and recrystallization efficiency
Aryl ether/ester synthesis
Free phenolic hydroxyl reactivity
Regioselectivity and coupling yield context

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